molecular formula C13H13N3O2S2 B12131683 3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 881817-87-4

3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131683
CAS No.: 881817-87-4
M. Wt: 307.4 g/mol
InChI Key: PPMHZCJITGOGQO-LUAWRHEFSA-N
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Description

3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with morpholine and pyridylmethylene substituents. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of Pyridylmethylene Group: The pyridylmethylene group is introduced via a Knoevenagel condensation reaction between the thiazolidinone core and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine.

    Morpholine Substitution: The morpholine group is introduced through nucleophilic substitution, where the thiazolidinone derivative reacts with morpholine under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridylmethylene group, converting it to a pyridylmethyl group.

    Substitution: The morpholine and pyridylmethylene groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridylmethyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound has shown promise in antimicrobial studies, demonstrating activity against various bacterial and fungal strains. It is also being investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Medicine

In medicine, the compound is being explored for its anti-inflammatory effects. It has been shown to inhibit key enzymes involved in the inflammatory process, making it a potential candidate for the development of new anti-inflammatory drugs.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or anticancer agents.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. Its anticancer effects may be due to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core but different substituents.

    Morpholine Derivatives: Compounds with a morpholine ring attached to various functional groups.

    Pyridylmethylene Derivatives: Compounds with a pyridylmethylene group attached to different cores.

Uniqueness

3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core with both morpholine and pyridylmethylene substituents

Properties

CAS No.

881817-87-4

Molecular Formula

C13H13N3O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

(5Z)-3-morpholin-4-yl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13N3O2S2/c17-12-11(9-10-1-3-14-4-2-10)20-13(19)16(12)15-5-7-18-8-6-15/h1-4,9H,5-8H2/b11-9-

InChI Key

PPMHZCJITGOGQO-LUAWRHEFSA-N

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=NC=C3)SC2=S

solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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